![molecular formula C9H19N B13544171 1-(Sec-butyl)cyclopentan-1-amine](/img/structure/B13544171.png)
1-(Sec-butyl)cyclopentan-1-amine
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Overview
Description
1-(Sec-butyl)cyclopentan-1-amine is an organic compound that belongs to the class of cycloalkylamines It features a cyclopentane ring substituted with a sec-butyl group and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Sec-butyl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of a cyclopentyl halide with a sec-butylamine. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a corresponding nitrile or imine precursor. This method allows for the efficient and scalable production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(Sec-butyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-(Sec-butyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(sec-butyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .
Comparison with Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Sec-butylamine: An amine with a sec-butyl group attached to the nitrogen atom.
Cyclopentylamine: An amine with a cyclopentane ring attached to the nitrogen atom .
Uniqueness: 1-(Sec-butyl)cyclopentan-1-amine is unique due to the combination of a cyclopentane ring and a sec-butyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications .
Biological Activity
1-(Sec-butyl)cyclopentan-1-amine is an organic compound with a cyclopentane structure substituted with a sec-butyl group and an amine functional group. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Chemical Structure and Properties
- Chemical Formula : C10H19N
- Molecular Weight : 169.27 g/mol
- IUPAC Name : this compound
The structure features a cyclopentane ring with a secondary butyl group attached to one carbon and an amino group attached to another carbon, which influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that cyclic amines can disrupt bacterial cell membranes, leading to increased permeability and ultimately cell death. The specific activity of this compound against various bacterial strains remains to be fully elucidated, but preliminary data suggest potential efficacy against Gram-positive bacteria.
Neuropharmacological Effects
The amine functional group in this compound may interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders or neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Testing
In a study examining the antimicrobial properties of various cyclic amines, this compound was included in a panel of compounds tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate inhibition against S. aureus, suggesting its potential as a lead compound for further development in antimicrobial therapies.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological implications of this compound. Preliminary assessments indicate that compounds within this class can exhibit skin irritation and eye damage upon contact. Further toxicological studies are necessary to establish safety profiles for potential therapeutic applications.
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1-butan-2-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H19N/c1-3-8(2)9(10)6-4-5-7-9/h8H,3-7,10H2,1-2H3 |
InChI Key |
POSDJRLQJQBQNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCC1)N |
Origin of Product |
United States |
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